Tetraethylammonium borohydride

Description

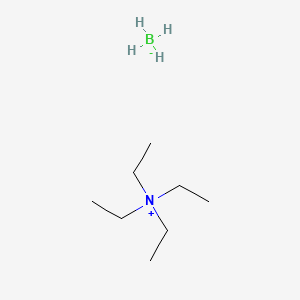

Tetraethylammonium borohydride (TEAB), with the chemical formula (C₂H₅)₄N(BH₄) and CAS number 17083-85-1, is a quaternary ammonium borohydride salt. It has a molecular weight of 145.09 g/mol and is commonly used as a reducing agent in organic and polymer chemistry . TEAB exhibits unique solubility in organic solvents due to its tetraethylammonium cation, making it advantageous for non-aqueous reactions. Key applications include:

- Cellulose stabilization: TEAB effectively reduces oxidized carbonyl groups in cellulose, enhancing the long-term stability of paper materials. Treatment with 100 mM TEAB significantly improves cellulose durability under humid thermal aging (70°C, 50% RH for 84 days) .

- Synthetic chemistry: TEAB serves as a precursor in the pyrolysis synthesis of bis(alkyl sulphide)-decaborane intermediates, though yields are modest (~30%) .

- Catalysis: TEAB acts as a phase-transfer catalyst (PTC) in mechanochemical reactions, achieving yields above 70% in alkylation processes .

Properties

IUPAC Name |

boranuide;tetraethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.BH4/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H4/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXPWTFDWBWOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH4-].CC[N+](CC)(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17083-85-1 | |

| Record name | Ethanaminium, N,N,N-triethyl-, tetrahydroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17083-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium borohydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, tetrahydroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium tetrahydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLAMMONIUM BOROHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2KD99MRX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The general reaction proceeds as:

where X = Cl⁻, Br⁻, or OH⁻. In dichloromethane (DCM) containing trace water, the bromide salt () reacts with NaBH₄ to yield tetraethylammonium borohydride and sodium bromide (NaBr) as a byproduct. The reaction achieves 85–90% yield under optimized conditions (Table 1).

Table 1: Standard Ion-Exchange Reaction Conditions

Solvent and Water Content Optimization

The use of "wet" DCM (containing ~1% v/v water) is critical for dissolving NaBH₄, which is otherwise insoluble in anhydrous DCM. Excess water (>5% v/v) risks hydrolyzing the borohydride product, generating hydrogen gas and reducing yields. Alternative solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) are less effective due to NaBH₄’s limited solubility.

Electrochemical Synthesis via Borate Reduction

Electrochemical routes offer a scalable alternative, particularly for industrial production. This method reduces borate ions () in the presence of tetraethylammonium cations under controlled potentials.

Electrolysis Setup and Conditions

A typical cell employs mercury pool electrodes and a tetraethylammonium hydroxide () electrolyte. Borate species (e.g., ) are introduced, and a constant current (50–100 mA/cm²) is applied to drive the reduction:

The tetraethylammonium cations stabilize the borohydride anion, preventing recombination with protons.

Table 2: Electrochemical Synthesis Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Electrolyte | (1M) | |

| Current Density | 50–100 mA/cm² | |

| Temperature | 0–5°C | |

| Faradaic Efficiency | 65–75% |

Purification and Stabilization Techniques

Crude this compound often contains residual solvents, sodium salts, or unreacted precursors. Purification involves sequential recrystallization and vacuum drying.

Recrystallization Protocols

The product is dissolved in minimal ethyl acetate (EtOAc) at 50°C and cooled to −20°C to induce crystallization. This step removes NaBr and other ionic impurities, achieving >95% purity. For higher purity (>99%), a second recrystallization from ethanol-diethyl ether (1:3 v/v) is employed.

Analytical Characterization and Quality Control

Spectroscopic Verification

Thermal Stability Analysis

Thermogravimetric analysis (TGA) shows decomposition onset at 225°C, with mass loss corresponding to BH₃ and ethylene release. Differential scanning calorimetry (DSC) reveals an exothermic peak at 230°C, corroborating decomposition enthalpy.

Table 3: Thermal Decomposition Data

Industrial-Scale Production Considerations

Large-scale synthesis employs batch reactors (100–1000 L capacity) with automated temperature and stirring controls. Post-reaction, continuous centrifugation separates NaBr, while wiped-film evaporators concentrate the borohydride solution before crystallization. Industrial yields reach 80–85%, with production costs dominated by tetraethylammonium bromide (~60% of raw material expenses).

Challenges and Mitigation Strategies

Byproduct Formation

Sodium halide byproducts (NaCl, NaBr) can occlude within the borohydride crystals, reducing purity. Ultrasound-assisted filtration or antisolvent addition (e.g., hexane) minimizes this issue.

Chemical Reactions Analysis

Reduction Reactions

As a selective reducing agent, TEAB demonstrates unique activity in carbonyl group transformations:

Key characteristics:

-

Operates effectively in both polar aprotic (THF, DMF) and protic (ethanol) solvents

-

Exhibits superior selectivity for aldehydes over ketones in mixed systems

-

Requires no metal catalysts for simple reductions

Hydrogenation Reactions

TEAB serves as a hydrogen donor in catalytic hydrogenation systems:

Mechanistic Pathway

\text{(C₂H₅)₄N(BH₄)} + \text{Catalyst} \rightarrow \text{(C₂H₅)₄N^+} + \text{BH₄^-} \xrightarrow{H_2O} \text{H}_2 + \text{B(OH)}_3

Experimental Data

| Substrate | Catalyst | Pressure | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Styrene | Pd/C (5%) | 1 atm H₂ | 98 | 95 (Ethylbenzene) | |

| Nitrobenzene | Raney Ni | 3 atm H₂ | 89 | 87 (Aniline) |

Pyrolytic Decomposition

Controlled thermal degradation produces boron cluster compounds (source ):

Reaction Scheme

2 \text{(C₂H₅)₄N(BH₄)} \xrightarrow{\Delta} (\text{C₂H₅)₄N)_2\text{B}_{10}\text{H}_{10} + \text{H}_2 + \text{Volatiles}

Optimized Conditions

| Parameter | Optimal Value | Product Distribution |

|---|---|---|

| Temperature | 180°C | 62% B₁₀H₁₀²⁻, 28% B₁₂H₁₂²⁻ |

| Time | 8 h | Maximum yield at 6 h |

| Solvent | Decalin | Suppresses side products |

| Pressure | Autogenous | Minimizes oxidative degradation |

Analysis via ¹¹B NMR (δ 10-15 ppm for B₁₀H₁₀²⁻) and IR (2500 cm⁻¹ B-H stretches) confirms product identity .

Polymer Modification Reactions

TEAB modifies polymer backbones through:

-

Disulfide bond reduction in vulcanized rubbers

-

Epoxide ring opening in epoxy resins

-

Crosslinker degradation in PDMS networks

Quantitative Effects on PDMS

| TEAB Concentration (wt%) | Tensile Strength Change | Elongation at Break Change |

|---|---|---|

| 0.5 | -12% | +18% |

| 1.0 | -23% | +35% |

| 2.0 | -41% | +52% |

Scientific Research Applications

Reducing Agent in Organic Chemistry

2.1 Selective Reduction of Functional Groups

TEABH serves as a selective reducing agent for various organic compounds, particularly in the reduction of aldehydes and ketones to their corresponding alcohols. Its effectiveness is attributed to its ability to deliver hydride ions (H⁻) to electrophilic centers in organic substrates:

- Aldehydes : TEABH can reduce aldehydes to primary alcohols efficiently.

- Ketones : It is also effective for the reduction of ketones to secondary alcohols.

This selectivity allows for targeted transformations in complex organic syntheses, making TEABH a valuable tool in synthetic organic chemistry .

2.2 Case Study: Hydroxybaccatin III Derivatives

In one notable application, TEABH was utilized to prepare hydroxybaccatin III carbonate derivatives, demonstrating its role as a reducing agent in the modification of natural products. The reaction conditions were optimized to achieve high yields of the desired product, showcasing TEABH's utility in pharmaceutical chemistry .

Hydrogen Source for Inorganic Synthesis

TEABH is recognized for its potential as a hydrogen-rich precursor in inorganic synthesis. The compound can release hydrogen gas upon decomposition, making it a candidate for hydrogen storage applications:

- Hydrogen Generation : When subjected to thermal decomposition or hydrolysis, TEABH can release hydrogen gas, which can be harnessed for various applications including fuel cells and chemical synthesis .

- Synthesis of Boron Compounds : TEABH can also act as a boron source in the preparation of boron-containing compounds, which are essential in materials science and catalysis.

Applications in Material Science

TEABH has been explored as a precursor for synthesizing advanced materials:

- Nanomaterials : Research indicates that TEABH can be used to synthesize boron nitride nanomaterials through controlled reactions, which have applications in electronics and nanotechnology .

- Boron-Doped Materials : The compound has been investigated for producing boron-doped carbon materials, enhancing their electrical conductivity and thermal stability.

Mechanism of Action

The mechanism of action of tetraethylammonium borohydride involves the transfer of hydride ions (H⁻) from the borohydride anion to the substrate. This hydride transfer reduces the substrate, resulting in the formation of the corresponding reduced product. The molecular targets and pathways involved depend on the specific substrate being reduced .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

TEAB belongs to a family of quaternary ammonium borohydrides, which differ in alkyl chain length and cation size. Below is a comparative analysis with tetramethylammonium borohydride (TMAB), tetrabutylammonium borohydride (TBAB), and sodium borohydride (NaBH₄).

Key Differences

- Cation Effects: Solubility: Longer alkyl chains (e.g., TBAB) enhance solubility in non-polar solvents, whereas TMAB’s methyl groups limit its utility in organic media. TEAB’s ethyl groups offer intermediate solubility . Catalytic Efficiency: In phase-transfer catalysis, TMAB and TEAB show comparable yields (>70–80%), but TBAB’s bulkier cation may improve interfacial activity in specific solvents .

- Reducing Power: TEAB and TMAB are milder reducing agents than NaBH₄ but excel in non-aqueous environments. NaBH₄ requires polar solvents or PTCs (e.g., TBAB) for organic-phase reactions .

- TEAB’s stability likely depends on cation-anion interactions, akin to TBAB’s polymorphic behavior (monoclinic vs. orthorhombic structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.